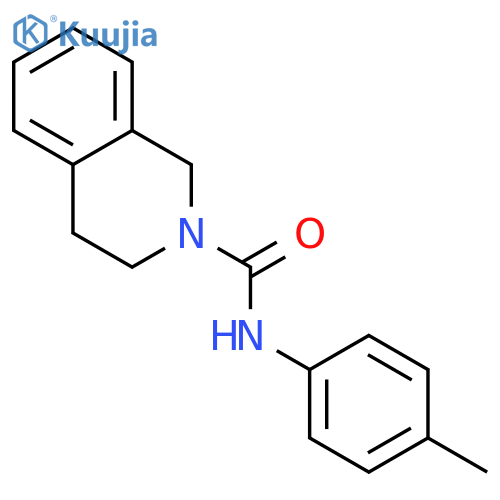

Cas no 304659-09-4 (N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Isoquinolinecarboxamide, 3,4-dihydro-N-(4-methylphenyl)-

- N-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

- N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

- BDBM253906

- STK206954

- HMS2431G07

- Z44585114

- N-(4-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

- SCHEMBL5522728

- ST50766186

- SMR000144805

- US9459250, E111

- N-(4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- MLS000538989

- EN300-22861759

- AKOS001355255

- 304659-09-4

- SR-01000292856-1

- DTXSID50365358

- N-(p-Tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- CHEMBL1522280

- SR-01000292856

-

- MDL: MFCD01961178

- インチ: InChI=1S/C17H18N2O/c1-13-6-8-16(9-7-13)18-17(20)19-11-10-14-4-2-3-5-15(14)12-19/h2-9H,10-12H2,1H3,(H,18,20)

- InChIKey: NNKREQOEPILALQ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C3C2

計算された属性

- せいみつぶんしりょう: 266.14204

- どういたいしつりょう: 266.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

- PSA: 32.34

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22861759-10g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 90% | 10g |

$1163.0 | 2023-09-15 | |

| Enamine | EN300-22861759-10.0g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 95% | 10.0g |

$1163.0 | 2024-06-20 | |

| Enamine | EN300-22861759-0.05g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 95% | 0.05g |

$227.0 | 2024-06-20 | |

| Enamine | EN300-22861759-0.25g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 95% | 0.25g |

$249.0 | 2024-06-20 | |

| Enamine | EN300-22861759-0.1g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 95% | 0.1g |

$238.0 | 2024-06-20 | |

| Enamine | EN300-22861759-2.5g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 95% | 2.5g |

$529.0 | 2024-06-20 | |

| Enamine | EN300-22861759-5.0g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 95% | 5.0g |

$783.0 | 2024-06-20 | |

| Enamine | EN300-22861759-0.5g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 95% | 0.5g |

$260.0 | 2024-06-20 | |

| Enamine | EN300-22861759-5g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 90% | 5g |

$783.0 | 2023-09-15 | |

| Enamine | EN300-22861759-1g |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |

304659-09-4 | 90% | 1g |

$271.0 | 2023-09-15 |

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide 関連文献

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

2. Book reviews

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

7. Back matter

-

8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamideに関する追加情報

Introduction to N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS No. 304659-09-4)

N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a significant compound in the field of pharmaceutical chemistry, renowned for its structural complexity and potential biological activities. This molecule, identified by the CAS number 304659-09-4, belongs to the tetrahydroisoquinoline class of alkaloids, which have garnered considerable attention due to their diverse pharmacological properties. The presence of a methyl group at the para position of the phenyl ring and the carboxamide functional group at the 2-position of the tetrahydroisoquinoline core enhances its chemical reactivity and biological significance.

The synthesis and characterization of N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involve intricate organic transformations that highlight the compound's structural elegance. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with compounds exhibiting neurological and cardiovascular effects. The specific substitution pattern in this molecule makes it a valuable scaffold for drug discovery efforts aimed at modulating neurotransmitter systems.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of such compounds. Molecular modeling studies on N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide have revealed insights into its binding interactions with potential target proteins. These studies suggest that the compound may interact with enzymes and receptors involved in pain modulation and neuroprotection, making it a promising candidate for further investigation.

In vitro pharmacological assays have been conducted to evaluate the biological activity of N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide. Initial results indicate that the compound exhibits moderate affinity for certain serotonin receptors, which is consistent with its structural relationship to known serotonergic agents. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at tested doses, suggesting a favorable safety profile for further development.

The role of N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide in therapeutic applications extends beyond its potential as an isolated entity. It serves as a key intermediate in the synthesis of more complex derivatives designed to enhance specific pharmacological effects. The carboxamide moiety provides a versatile handle for further functionalization, allowing chemists to explore novel analogs with tailored properties.

Current research trends in the field of tetrahydroisoquinoline derivatives are focused on optimizing bioavailability and target specificity. Strategies such as prodrug design and molecular optimization are being employed to improve the pharmacological profile of compounds like N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide. These efforts are supported by high-throughput screening technologies that facilitate rapid identification of lead compounds with desired characteristics.

The integration of artificial intelligence (AI) into drug discovery pipelines has accelerated the pace of innovation in this area. AI-driven platforms can predict molecular properties and suggest modifications to enhance activity and selectivity. By leveraging these technologies, researchers can more efficiently navigate the complex chemical space surrounding N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide and related compounds.

Future directions for research on N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide include exploring its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The tetrahydroisoquinoline scaffold is known to interact with dopaminergic systems, making it a relevant candidate for these conditions. Additionally, investigating its role in modulating inflammatory pathways could open new therapeutic avenues.

The development of novel synthetic methodologies is another critical area of focus. Efficient synthetic routes not only reduce production costs but also enable access to a broader range of derivatives for structural exploration. Advances in catalytic processes and green chemistry principles are particularly relevant here, as they align with sustainable practices in pharmaceutical manufacturing.

Ethical considerations are also paramount in pharmaceutical research. Ensuring that all studies are conducted with appropriate regulatory oversight and ethical approval is essential for maintaining public trust and scientific integrity. Collaborative efforts between academia and industry are crucial for advancing knowledge while upholding ethical standards.

In conclusion,N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS No.304659—09—4) represents a significant compound with substantial potential in pharmaceutical applications。Its unique structural features,combined with recent advances in computational biology and synthetic chemistry,make it an exciting subject for further investigation。As research continues to uncover new therapeutic possibilities,this molecule stands out as a promising candidate for future drug development efforts。

304659-09-4 (N-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide) 関連製品

- 17199-74-5(5,5-Diphenylhydantoin calcium salt)

- 5651-47-8(3-Isopropylbenzoic acid)

- 1697219-41-2(2-(oxolan-2-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-ylmethanamine)

- 2171442-03-6((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)

- 953421-74-4(4-Bromo-1,7-dichloro-isoquinoline)

- 1806872-56-9(Methyl 2-bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-4-acetate)

- 1566018-52-7(3-bromo-N-hydroxy-5-methylbenzamide)

- 1849329-73-2(Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-)

- 1804458-61-4(2-Chloro-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

- 2008721-30-8(tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate)